molecular formula C10H15NO2 B13550676 2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol

2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B13550676
M. Wt: 181.23 g/mol
InChI Key: DQUUFSBVJQBEGQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol
  • 2-(Methylamino)ethanol
  • 1-(2-amino-3-methylphenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(2-methoxy-3-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-4-3-5-8(9(11)6-12)10(7)13-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

DQUUFSBVJQBEGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)OC

Origin of Product

United States

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